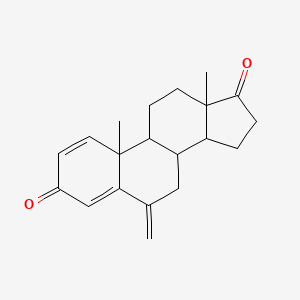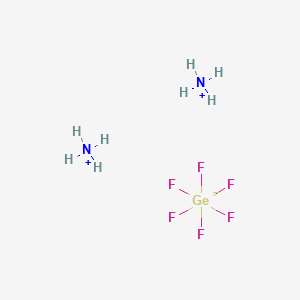
Ammonium hexafluorogermanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexafluorogermanate is an inorganic chemical compound with the chemical formula (NH4)2GeF6. It forms white crystals that are soluble in water but insoluble in alcohol. The compound is known for its cubic crystal system and is often used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium hexafluorogermanate can be synthesized by reacting germanic acid with hydrofluoric acid in the presence of ammonium salts. This reaction typically requires cooling conditions to ensure safety and efficiency .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reactions but on a larger scale. The process is carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium hexafluorogermanate primarily undergoes substitution reactions. It can react with various reagents to form different germanium-containing compounds.
Common Reagents and Conditions:
Hydrofluoric Acid: Used in the initial synthesis.
Ammonium Salts: Act as a source of ammonium ions.
Major Products: The reactions involving this compound typically produce germanium-based compounds, which can be used in further chemical processes .
Scientific Research Applications
Ammonium hexafluorogermanate is extensively used in scientific research and industrial applications:
Mechanism of Action
The mechanism of action for ammonium hexafluorogermanate involves its ability to act as a source of germanium and fluoride ions. These ions can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific reactions and applications.
Comparison with Similar Compounds
- Ammonium hexafluorosilicate
- Ammonium hexafluorostannate
- Ammonium hexafluorotitanate
Comparison: Ammonium hexafluorogermanate is unique due to its specific use in germanium-based applications. While similar compounds like ammonium hexafluorosilicate and ammonium hexafluorostannate are used in other contexts, this compound’s role in semiconductor and optical material production sets it apart .
Properties
Molecular Formula |
F6GeH8N2 |
|---|---|
Molecular Weight |
222.70 g/mol |
IUPAC Name |
diazanium;hexafluorogermanium(2-) |
InChI |
InChI=1S/F6Ge.2H3N/c1-7(2,3,4,5)6;;/h;2*1H3/q-2;;/p+2 |
InChI Key |
NDVZEQNPAUUIMP-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].F[Ge-2](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


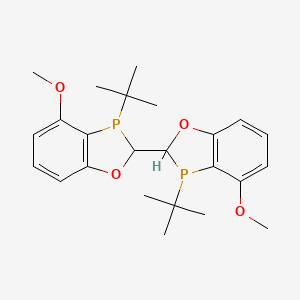

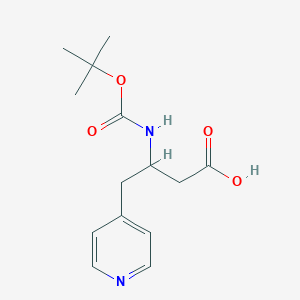
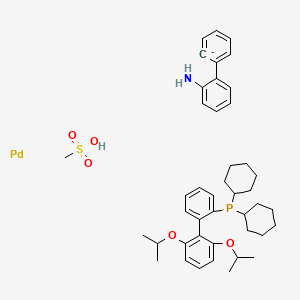


![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)
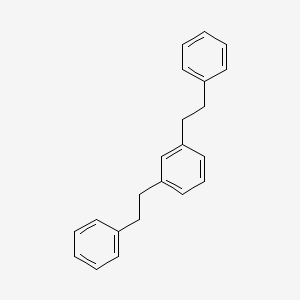
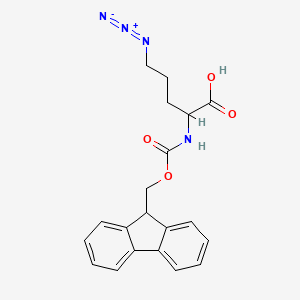
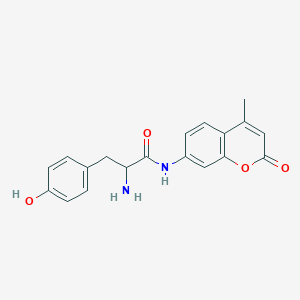
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea](/img/structure/B13383872.png)
![4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride](/img/structure/B13383876.png)
![1-Acetyl-5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B13383888.png)
